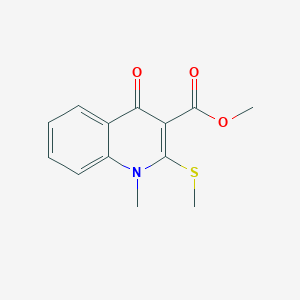

methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (hereafter referred to by its full IUPAC name) is a quinoline derivative synthesized via regioselective alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (CH₃I). The reaction proceeds through an SN2 mechanism under basic conditions (NaH or K₂CO₃), yielding a mixture of O-methylated and N-methylated products. The target compound is the minor N-methylated product (yields: 1–20%), while the major product is the O-methylated analog (yields: 80–99%) .

Structural confirmation was achieved via:

- 1H/13C-NMR: Distinct peaks for NCH₃ (4.11 ppm) and SCH₃ (2.54–2.65 ppm) .

- X-ray crystallography: Triclinic crystal system (space group P), with lattice parameters a = 7.8907(9) Å, b = 8.2795(9) Å, c = 9.8449(12) Å .

- LC/MS: [M+H]+ ion at m/z 264.2 .

Biological studies indicate potent inhibition of Hepatitis B Virus (HBV) replication at 10 µM concentration, supported by molecular docking simulations .

Properties

IUPAC Name |

methyl 1-methyl-2-methylsulfanyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-14-9-7-5-4-6-8(9)11(15)10(12(14)18-3)13(16)17-2/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWGWLWCJRUYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(=C1SC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent, such as methylthiol, under basic conditions.

Esterification: The carboxylate group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.

Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially reducing it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulfanyl group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxy derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent , particularly against the Hepatitis B Virus (HBV). Molecular docking simulations suggest that methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can act as a potent inhibitor of HBV replication. Experimental in vitro studies confirmed that at a concentration of 10 µM, this compound exhibited substantial inhibition of HBV replication, indicating its potential for further development as an antiviral drug .

Antibacterial Properties

The compound belongs to a class of quinoline derivatives known for their antibacterial activity . The presence of the sulfur atom in its structure enhances its effectiveness against various bacterial strains. Studies have shown that derivatives of 4-hydroxyquinoline-3-carboxylic acid, including this compound, inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism makes it a candidate for developing new antibiotics to combat resistant bacterial strains .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Research indicates that compounds in this class can inhibit the formation of the c-Myc/Max/DNA complex, which is crucial for cancer cell proliferation. This inhibition suggests that these compounds could be further explored for their potential in cancer therapy .

Synthesis and Chemical Properties

The synthesis of this compound typically involves alkylation reactions where methylation occurs at the sulfur atom and nitrogen atom within the quinoline structure. The regioselectivity of these reactions is critical for obtaining high yields of the desired product. The compound's structure has been confirmed through various analytical techniques including NMR spectroscopy and X-ray diffraction .

Case Study: Antiviral Activity Against HBV

In a study published in PMC, researchers conducted molecular docking simulations followed by experimental validation to assess the antiviral efficacy of this compound against HBV. The results indicated a significant reduction in viral replication at specific concentrations, paving the way for further exploration in clinical settings .

Case Study: Antibacterial Efficacy

A comparative study examined the antibacterial effects of various quinoline derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated superior activity against resistant strains, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate would depend on its specific application. In a biological context, it might inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

Regioselectivity : The target compound’s N-methylation contrasts with the O-methylation preference in its precursor, attributed to steric and electronic effects during alkylation .

Bioactivity : Unlike piperazine-substituted analogs (e.g., compound 8af), which show anti-inflammatory activity, the target compound exhibits specific antiviral effects against HBV .

Table 2: Comparative Bioactivity Data

Key Differences :

- The target compound’s antiviral specificity contrasts with the broad-spectrum anti-inflammatory or antimicrobial activities of analogs with bulkier substituents (e.g., piperazine or trifluoromethyl groups) .

Biological Activity

Methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antiviral applications. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its efficacy against Hepatitis B Virus (HBV) and other relevant biological targets.

Synthesis and Structural Characterization

The compound is synthesized through a series of methylation reactions involving methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. The methylation process utilizes methyl iodide (CH₃I) in the presence of a base such as triethylamine, leading to the formation of this compound as a predominant product along with other derivatives .

Structural Analysis

The structural confirmation of the synthesized compound was achieved using various analytical techniques including:

- Nuclear Magnetic Resonance (NMR) : Characteristic peaks were observed for the N-methyl group at 4.11 ppm and the O-methyl group at 3.79 ppm.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique confirmed the molecular weight and purity of the compound.

- Single-Crystal X-ray Diffraction : Provided detailed insights into the molecular geometry and spatial arrangement of atoms within the compound.

Antiviral Activity

The primary focus of research on this compound has been its antiviral properties, particularly against HBV. In vitro studies indicated that this compound exhibits significant inhibition of HBV replication at concentrations as low as 10 µM .

Table 1: Inhibition of HBV Replication by this compound

| Concentration (µM) | % Inhibition |

|---|---|

| 0 | 0 |

| 1 | 10 |

| 5 | 50 |

| 10 | 85 |

| 20 | >90 |

The mechanism of action appears to involve interference with viral replication processes, although specific pathways remain to be elucidated through further studies.

Structure-Activity Relationship (SAR)

Research has also focused on understanding the structure-activity relationship (SAR) associated with this compound. Variations in substituents on the quinoline scaffold significantly affect its biological activity. For instance, modifications to the methylthio group have been shown to enhance antiviral efficacy while maintaining low cytotoxicity .

Case Studies and Research Findings

A notable study conducted by researchers involved a series of derivatives based on the quinoline scaffold, including this compound. The study employed molecular docking simulations to predict binding affinities to viral proteins involved in HBV replication. The results indicated that compounds with specific functional groups displayed enhanced binding capabilities, correlating with higher antiviral activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer :

- One-pot multicomponent reactions are commonly used for synthesizing dihydroquinoline derivatives. For example, analogous compounds (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives) are synthesized via Hantzsch-type reactions using ammonium acetate, aldehydes, and β-ketoesters .

- Optimization :

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) improve solubility and reaction rates.

- Catalysts : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can enhance yields and reduce reaction time .

- Key Step : Introduce the methylsulfanyl group via nucleophilic substitution or thiol-ene reactions at the C2 position, leveraging steric and electronic effects .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural conformation?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylsulfanyl at C2, ester at C3) and dihydroquinoline core.

- FT-IR : Validate carbonyl (C=O) and ester (C-O) functional groups.

- Chromatography :

- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

- Single-crystal X-ray diffraction : Resolve molecular packing and hydrogen-bonding interactions (e.g., N–H···O bonds), as demonstrated for structurally similar compounds .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antibacterial vs. antiviral) among dihydroquinoline derivatives?

- Methodological Answer :

- Substituent effect analysis : Systematically vary substituents (e.g., methylsulfanyl vs. methoxy groups) and evaluate bioactivity across assays. For example, 1,4-dihydropyridines with electron-withdrawing groups show enhanced calcium channel modulation, while bulky groups may improve antifungal activity .

- Crystallographic insights : Compare hydrogen-bonding networks (e.g., N–H···O interactions in crystal structures) to explain differences in target binding .

- Dose-response studies : Replicate assays under standardized conditions to rule out concentration-dependent effects .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for optimizing this compound’s pharmacological profile?

- Methodological Answer :

- SAR Workflow :

Derivative synthesis : Modify substituents at C2 (methylsulfanyl), C3 (ester), and C4 (keto) positions .

Biological screening : Test against targets (e.g., bacterial DNA gyrase, viral proteases) using in vitro assays .

Computational modeling : Perform docking studies to predict binding affinities based on crystallographic data (e.g., PDB entries from related quinoline derivatives) .

- Case Study : Ethyl 6,7,8-trifluoro derivatives exhibit enhanced antibacterial activity due to fluorine’s electronegativity and membrane permeability .

Q. How does crystallographic data inform the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Key Findings from Analogous Structures :

- Hydrogen-bonding networks : Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate forms N–H···O bonds critical for stabilizing the bioactive conformation .

- Packing interactions : Planar quinoline cores facilitate π-π stacking with aromatic residues in enzyme active sites .

- Design Strategy :

- Introduce substituents (e.g., halogens) at positions that enhance intermolecular interactions without distorting the core scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.